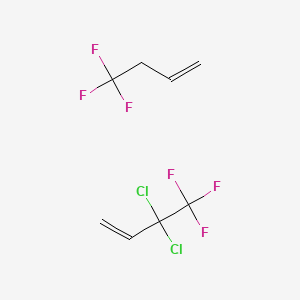
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene is an organofluorine compound with the molecular formula C4H3Cl2F3 It is characterized by the presence of both chloro and trifluoromethyl groups, which impart unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene typically involves the dehydrochlorination of 1,3-dichloro-4,4,4-trifluorobutane. This reaction is carried out using a strong base, such as potassium hydroxide (KOH), at elevated temperatures (80-90°C). The elimination of hydrogen chloride (HCl) results in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene undergoes several types of chemical reactions, including:
Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.
Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.
Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and nucleophiles (e.g., amines, alkoxides, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield halogenated derivatives, while nucleophilic substitution reactions can produce various substituted butenes.
科学研究应用
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene has several scientific research applications, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For instance, the base-promoted reaction of nucleophiles with this compound leads to various β-substituted-trifluoromethyl-ethenes.
相似化合物的比较
Similar Compounds
1,2-Dichloro-3-butene: This compound shares the dichloro substitution but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,4-Dichloro-1-butene: Similar in structure but without the trifluoromethyl group, affecting its chemical properties and uses.
1,1,1-Trifluoro-2-chloroethane: Contains both chloro and trifluoromethyl groups but differs in the carbon chain length and substitution pattern.
Uniqueness
The combination of these groups imparts distinct chemical properties, making it valuable in various fields of research and industry.
属性
分子式 |
C8H8Cl2F6 |
|---|---|
分子量 |
289.04 g/mol |
IUPAC 名称 |
3,3-dichloro-4,4,4-trifluorobut-1-ene;4,4,4-trifluorobut-1-ene |
InChI |
InChI=1S/C4H3Cl2F3.C4H5F3/c1-2-3(5,6)4(7,8)9;1-2-3-4(5,6)7/h2H,1H2;2H,1,3H2 |
InChI 键 |
MYRSEMIZVYKKKT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(F)(F)F.C=CC(C(F)(F)F)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



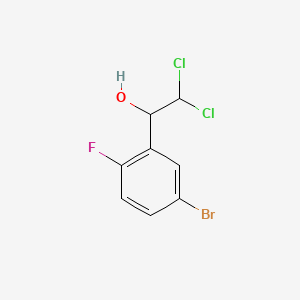

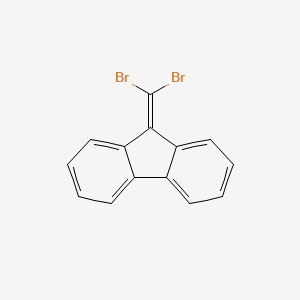
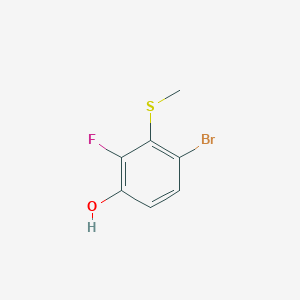
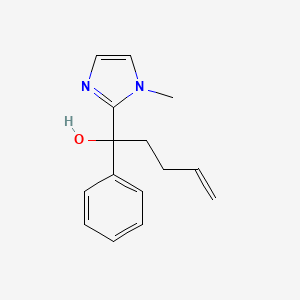
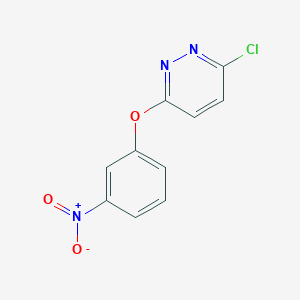
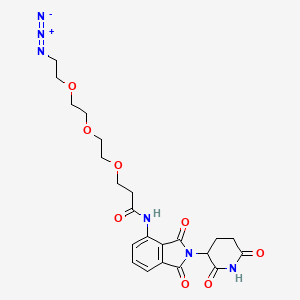


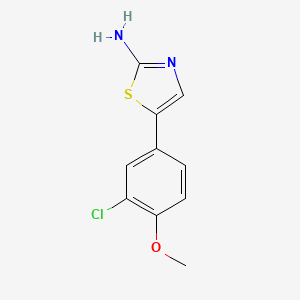
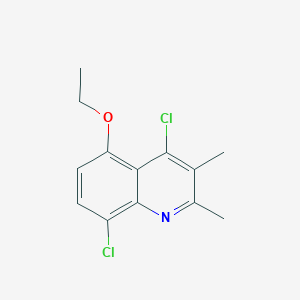
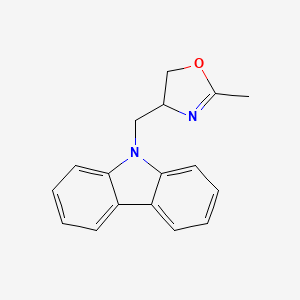
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
